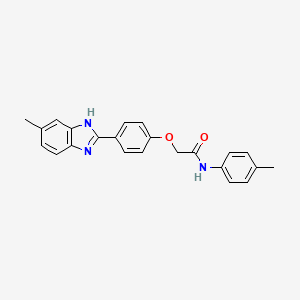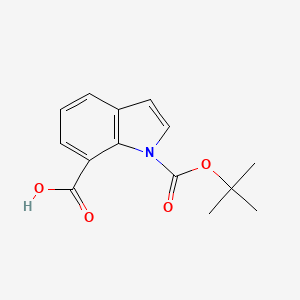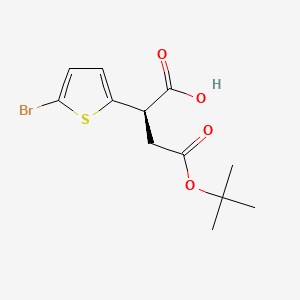
(R)-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid is a complex organic compound featuring a brominated thiophene ring and a tert-butoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes bromination of thiophene, followed by coupling reactions to introduce the tert-butoxy and oxobutanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反応の分析
Types of Reactions
®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its brominated thiophene ring can serve as a probe for investigating enzyme activity or protein-ligand interactions.
Medicine
In medicine, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to design new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications, including electronics and surface treatments.
作用機序
The mechanism of action of ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the tert-butoxy group may influence the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- ®-2-(5-chlorothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(5-fluorothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(5-methylthiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s electronic properties, making it a valuable tool for various research applications.
特性
分子式 |
C12H15BrO4S |
|---|---|
分子量 |
335.22 g/mol |
IUPAC名 |
(2R)-2-(5-bromothiophen-2-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15BrO4S/c1-12(2,3)17-10(14)6-7(11(15)16)8-4-5-9(13)18-8/h4-5,7H,6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
InChIキー |
KMSCOKKYWNZGAJ-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(S1)Br)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(S1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



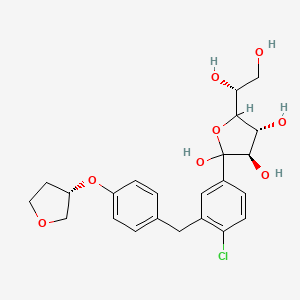
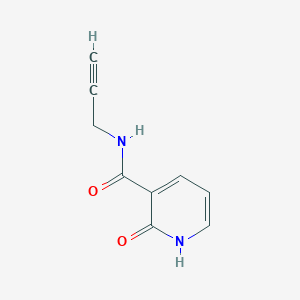
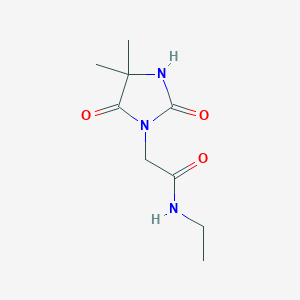
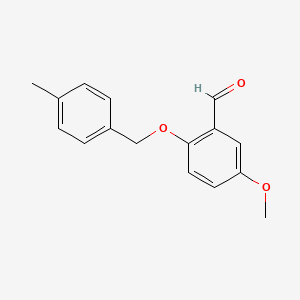
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
![n-Methoxybenzo[b]thiophene-3-carboxamide](/img/structure/B14905891.png)

![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
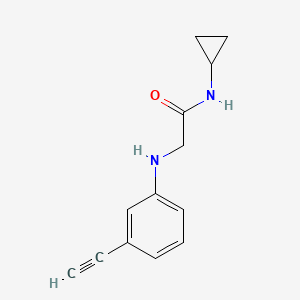
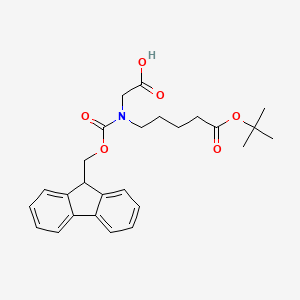
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)
